molecular formula C13H12O3 B13448152 Methyl 7-methoxynaphthalene-1-carboxylate CAS No. 91903-17-2

Methyl 7-methoxynaphthalene-1-carboxylate

Cat. No.: B13448152
CAS No.: 91903-17-2
M. Wt: 216.23 g/mol
InChI Key: XXXUZQMEPNHVAW-UHFFFAOYSA-N
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Description

Methyl 7-methoxynaphthalene-1-carboxylate is an organic compound belonging to the class of naphthalene derivatives It is characterized by a naphthalene ring substituted with a methoxy group at the 7th position and a carboxylate ester group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methoxynaphthalene-1-carboxylate typically involves the esterification of 7-methoxynaphthalene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxynaphthalene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 7-hydroxynaphthalene-1-carboxylate.

    Reduction: The ester group can be reduced to an alcohol, resulting in the formation of 7-methoxynaphthalene-1-methanol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 7-Hydroxynaphthalene-1-carboxylate

    Reduction: 7-Methoxynaphthalene-1-methanol

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

Methyl 7-methoxynaphthalene-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving naphthalene derivatives.

Medicine

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 7-methoxynaphthalene-1-carboxylate exerts its effects depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the methoxy group is converted to a hydroxyl group through the transfer of oxygen atoms. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydrogen atoms. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-naphthoate: Similar structure but lacks the methoxy group.

    7-Methoxynaphthalene-1-carboxylic acid: Similar structure but contains a carboxylic acid group instead of an ester group.

    1-Methoxynaphthalene: Similar structure but lacks the carboxylate ester group.

Uniqueness

Methyl 7-methoxynaphthalene-1-carboxylate is unique due to the presence of both a methoxy group and a carboxylate ester group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

91903-17-2

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

methyl 7-methoxynaphthalene-1-carboxylate

InChI

InChI=1S/C13H12O3/c1-15-10-7-6-9-4-3-5-11(12(9)8-10)13(14)16-2/h3-8H,1-2H3

InChI Key

XXXUZQMEPNHVAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=C2C(=O)OC)C=C1

Origin of Product

United States

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